5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione
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Overview
Description
5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene and is characterized by its two ketone groups at positions 1 and 6, and its tetrahydro structure, which includes two methyl groups at positions 5 and 8a
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the naphthalene core structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2, Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its hydrophobic naphthalene core allows it to interact with lipid membranes and proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, lacking the tetrahydro structure and methyl groups.
1,4-Naphthoquinone: A related compound with quinone functionality.
Uniqueness
5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5,8a-dimethyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJMUXZPBXLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2(CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28255-08-5 |
Source
|
Record name | NSC179336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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